Aflatoxin M1

Overview

Description

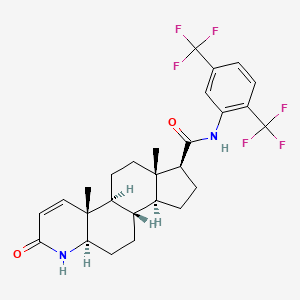

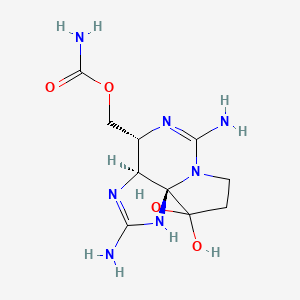

Aflatoxin M1 (AFM1) is a hydroxylated metabolite of aflatoxin B1 (AFB1), produced when livestock ingest feed contaminated with AFB1. It is excreted in milk and dairy products, posing significant health risks due to its carcinogenic and hepatotoxic properties . AFM1 is heat-stable, surviving pasteurization and processing, making it a persistent contaminant in the dairy supply chain . Regulatory bodies like the EU and FDA enforce strict limits for AFM1 in milk (0.05 µg/kg and 0.5 µg/kg, respectively), reflecting its toxicity .

Preparation Methods

Extraction Methods for Aflatoxin M1

Extraction is the critical first step in isolating AFM1 from complex dairy matrices. The choice of solvent, extraction mechanism, and matrix compatibility directly influence recovery rates and method sensitivity.

Organic Solvent-Based Extraction

Traditional methods employ organic solvents to solubilize AFM1. Chloroform and dichloromethane are widely used due to their high affinity for AFM1, particularly in cheese matrices . For instance, a dichloromethane extraction followed by hexane washing achieved 75% recovery in cheese samples . However, chlorinated solvents pose environmental and health risks, prompting a shift toward aqueous-organic mixtures. Acetonitrile-water (60:40 v/v) and methanol-water (80:20 v/v) mixtures are now preferred for milk samples, offering recoveries of 85–95% while reducing toxicity .

Enzyme-Assisted Extraction

Innovative approaches use enzymatic digestion to liquefy viscous matrices like cheese. Pepsin-pancreatin enzyme cocktails break down proteins and fats, releasing bound AFM1 without chlorinated solvents . This method simplifies sample handling by eliminating solvent evaporation steps, achieving recoveries of 89–101% and limits of detection (LOD) comparable to conventional techniques (0.005 µg/kg) .

Solid-Phase Extraction (SPE)

SPE columns, such as ISOLUTE® Myco, are optimized for AFM1 extraction from infant formula and milk. A protocol using 1% formic acid for reconstitution, followed by sonication and SPE clean-up, yields recoveries of 92–98% with ≤5% RSD . The columns’ hydrophobic interactions selectively retain AFM1, enabling high-throughput analysis .

Magnetic Solid-Phase Extraction (MSPE)

MSPE utilizes magnetic nanoparticles (e.g., TMSPT-AMT functionalized particles) to capture AFM1 via thiol-mediated binding. This method achieves 94% recovery from milk with an LOD of 0.003 µg/kg, outperforming conventional SPE in speed and sensitivity .

QuEChERS Approach

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method combines acetonitrile extraction with dispersive SPE clean-up. For raw milk, this approach achieves 88–95% recovery using C18 and PSA sorbents to remove fatty acids and sugars . It complies with EU validation guidelines, offering a cost-effective alternative to immunoaffinity columns .

Purification Techniques

Purification removes matrix interferents, enhancing analytical accuracy.

Immunoaffinity Chromatography (IAC)

IAC columns leverage monoclonal antibodies to selectively bind AFM1. In cheese analysis, IAC clean-up after dichloromethane extraction yields a limit of quantification (LOQ) of 0.020 µg/kg and 75% recovery . Despite high specificity, IACs are single-use and costly .

Mycosep™ Multifunctional Columns

Mycosep™ columns retain interferents (e.g., lipids, pigments) while allowing AFM1 to elute. They enable rapid purification (10–30 seconds) and are reusable, making them ideal for high-volume labs . Recoveries of 82–90% have been reported for milk .

Solid-Phase Extraction (SPE) Clean-Up

Silica-based SPE cartridges (e.g., C18) are cost-effective alternatives to IAC. For cheese, a two-step SPE protocol using dichloromethane and acetone achieves 71–80% recovery with 4–10% RSD .

Analytical Validation and Performance

Method validation ensures reliability across matrices. Key parameters include:

| Parameter | IAC-HPLC | QuEChERS | MSPE |

|---|---|---|---|

| Recovery (%) | 75 | 88–95 | 94 |

| LOD (µg/kg) | 0.005 | 0.010 | 0.003 |

| LOQ (µg/kg) | 0.020 | 0.025 | 0.010 |

| RSD (%) | ≤12 | ≤8 | ≤5 |

IAC-based methods remain the gold standard for cheese, while QuEChERS and MSPE are preferred for milk due to lower costs and faster throughput .

Applications in Dairy Product Analysis

Milk

Milk’s simplicity allows direct IAC or QuEChERS clean-up. A 2022 study of 2,608 milk samples found 20% exceeding the EU limit, validated via HPLC after ELISA screening .

Cheese

Cheese requires enzymatic or chlorinated solvent extraction prior to IAC. A survey of Hungarian cheeses identified 13% exceeding 0.25 µg/kg, necessitating stringent monitoring .

Emerging Trends

Molecularly imprinted polymers (MIPs) and aptamer-based sensors are under development to replace IACs. While promising, current recoveries (65–75%) and LOQs (0.015 µg/kg) lag behind established methods .

Chemical Reactions Analysis

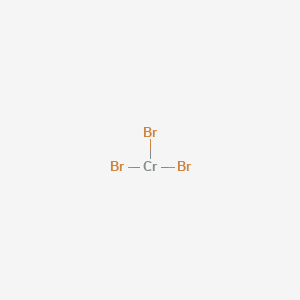

Aflatoxin M1 undergoes several chemical reactions, including:

Oxidation: this compound can be oxidized to form more polar metabolites.

Reduction: Reduction reactions can convert this compound to less toxic forms.

Substitution: Various substitution reactions can occur, altering the functional groups on the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically less toxic metabolites that are more easily excreted from the body .

Scientific Research Applications

Health Implications

AFM1 is known for its carcinogenic properties, which pose health risks to consumers of contaminated milk. Research has highlighted the following key areas regarding AFM1's health implications:

- Child Growth and Nutrition : A longitudinal study in Ethiopia aims to assess the relationship between AFM1 exposure in milk and child growth outcomes. The study investigates whether the nutritional benefits of dairy consumption outweigh the risks associated with AFM1 exposure. The findings could lead to policy recommendations regarding AFM1 regulation and dairy nutrition for children aged 12-24 months .

- Cancer Risk Assessment : While aflatoxin B1 is a well-established carcinogen, the cancer risk associated with AFM1 remains less clear. Studies suggest that AFM1 may have negligible cancer risk; however, its potential adverse effects on children's health are under investigation. Researchers are working to establish safe consumption levels of AFM1 in milk to prevent unnecessary waste and economic loss for dairy farmers .

Detection Methods

Accurate detection of AFM1 in milk is crucial for ensuring food safety. Several methods have been developed for monitoring AFM1 levels:

- Immunoaffinity Chromatography Coupled with Ultra-Performance Liquid Chromatography : This method allows for highly sensitive detection of AFM1 in milk samples. It involves binding AFM1 to specific antibodies, followed by elution and analysis using fluorescence detection. This technique meets international regulatory requirements and provides reliable results for compliance monitoring .

- Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA is a popular screening method for detecting AFM1 in various milk types. Recent studies have compared ELISA with high-performance liquid chromatography (HPLC), suggesting that ELISA can serve as a faster alternative without compromising reliability .

Regulatory Aspects

Regulatory standards for AFM1 vary globally, impacting dairy production and safety practices:

- International Standards : The European Union has set stringent limits for AFM1 at 0.05 micrograms per liter of milk, while the United States allows up to 0.5 micrograms per liter. These differences create challenges for dairy farmers, particularly in developing countries where meeting such standards can lead to economic strain due to discarded milk .

- Policy Recommendations : Research findings emphasize the need for informed policy decisions based on comprehensive risk assessments of AFM1 exposure. This includes understanding the differences in toxicity between aflatoxin B1 and its metabolite, AFM1, to guide regulatory frameworks effectively .

Case Studies

Several case studies illustrate the real-world implications of AFM1 contamination:

Mechanism of Action

Aflatoxin M1 exerts its effects primarily through its interaction with DNA. It forms adducts with DNA, leading to mutations and potentially causing cancer. The compound’s exo-8,9-epoxide form has a high binding affinity for DNA, forming the 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-aflatoxin B1 adduct, which can lead to DNA mutations . Additionally, this compound can induce oxidative stress, contributing to its genotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Aflatoxins

Structural Relationships

Aflatoxins comprise ~20 structurally related compounds, primarily classified into B-series (AFB1, AFB2) and G-series (AFG1, AFG2), differentiated by their fluorescent properties under UV light. AFM1 and AFM2 are hydroxylated derivatives of AFB1 and AFB2, respectively, formed through metabolic processes in mammals . The hydroxyl group in AFM1 reduces its carcinogenicity compared to AFB1 but retains hepatotoxicity .

Table 1: Structural and Metabolic Comparison

Toxicity and Health Impacts

- AFB1 vs. AFM1: AFB1 is a potent hepatocarcinogen, directly causing DNA mutations. AFM1 is ~10x less carcinogenic but still classified as a Group 1 carcinogen by IARC due to its ability to induce liver cancer in animal models .

- Metabolic Pathways : AFB1 is metabolized in the liver to reactive epoxides, while AFM1 forms DNA adducts at a lower rate .

- Epidemiological Data : In Iran, AFM1 intake via yogurt contributes to 0.023–0.069 liver cancer cases per 10⁸ persons annually, significantly lower than AFB1-driven rates .

Occurrence in Food Systems

- AFB1 : Predominantly found in crops like corn, peanuts, and cottonseed, especially in warm, humid climates .

- AFM1 : Detected in milk and dairy products globally. For example, 92.5% of Iranian yogurt samples contained AFM1, with 7.5% exceeding EU limits . In Serbia, 76% of milk samples exceeded EU limits during high-contamination periods .

Table 2: Global Regulatory Limits

| Region/Country | AFM1 in Milk (µg/kg) | AFB1 in Feed (µg/kg) |

|---|---|---|

| EU | 0.05 | 5–20 (animal feed) |

| USA (FDA) | 0.5 | 20 (all feed) |

| Serbia | 0.05–0.25 (variable) | 5–10 |

Analytical Detection Methods

ELISA vs. LC-MS/MS

- ELISA : Rapid, cost-effective screening with high sensitivity (e.g., MaxSignal® ELISA Kit detects AFM1 at 0.01 µg/kg). However, cross-reactivity with similar compounds may cause false positives .

- LC-MS/MS : Gold standard for confirmatory testing. The QSight® system achieves 10x higher sensitivity than regulatory requirements, enabling precise quantification .

Table 3: Method Comparison (Serbia Study)

| Parameter | ELISA (AFM1) | LC-MS/MS (AFM1) |

|---|---|---|

| Correlation (R²) | 0.920 | 1.000 |

| False Positives | 5–10% | <1% |

| Throughput | High | Moderate |

| Cost per Sample | Low | High |

Clean-Up Techniques

- Immunoaffinity Columns (IAC): Reduce matrix interference in complex samples (e.g., milk), improving LC-MS/MS accuracy by lowering background noise .

- QuEChERS : Emerging as a cost-effective alternative for multi-mycotoxin analysis, though less selective than IAC .

Mitigation Strategies

Biological Activity

Aflatoxin M1 (AFM1) is a hydroxylated derivative of aflatoxin B1 (AFB1), primarily found in the milk of lactating animals that have ingested AFB1. This compound is recognized for its potential health risks, particularly its carcinogenic properties and effects on human health. This article explores the biological activity of AFM1, including its mechanisms of action, toxicological profiles, and relevant case studies.

AFM1 is categorized as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), which underscores its significance in food safety and public health. The metabolic pathway of AFB1 to AFM1 involves the hydroxylation process, where AFB1 is converted into AFM1 primarily in the liver of animals. This transformation is facilitated by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, which are responsible for the biotransformation of AFB1 into various metabolites, including AFM1 .

Table 1: Comparison of Aflatoxins and Their Toxicity

| Compound | IARC Classification | LD50 (μg/kg) | Primary Source |

|---|---|---|---|

| Aflatoxin B1 (AFB1) | Group 1 | 20 (ducklings) | Various animal studies |

| This compound (AFM1) | Group 1 | Not established | Milk from contaminated animals |

Toxicological Effects

AFM1 exhibits a range of biological activities that contribute to its toxicity:

- Genotoxicity : AFM1 has been shown to induce DNA damage, though it is less mutagenic than its precursor, AFB1, with approximately 10% of its mutagenicity . Studies indicate that AFM1 interacts with DNA, leading to chromosomal aberrations and micronucleus formation in various cell types .

- Oxidative Stress : Exposure to AFM1 increases reactive oxygen species (ROS) production, which can lead to oxidative stress and subsequent cellular damage. This oxidative stress is implicated in the initiation of carcinogenic processes .

- Hepatotoxicity : AFM1 affects liver function by elevating serum levels of liver enzymes such as AST and ALT, indicating hepatocellular damage . In animal models, administration of AFM1 resulted in significant reductions in body weight and organ weights, particularly affecting the liver and kidneys .

Case Studies

Several case studies underscore the impact of AFM1 contamination:

- Dairy Products : In a study involving French dairy herds, raw milk samples were tested for AFM1 contamination. The results indicated a significant prevalence of AFM1 in bulk milk samples, highlighting the risk posed to consumers .

- Human Exposure : Research conducted in Turkey assessed the presence of AFM1 in human breast milk. The findings revealed detectable levels of AFM1, raising concerns about dietary exposure during lactation and its potential health implications for infants .

Research Findings

Recent studies have focused on various aspects of AFM1's biological activity:

- Mechanisms of Action : Molecular docking studies have elucidated how AFM1 binds to cellular components, potentially disrupting normal cellular functions. This interaction has been linked to increased instances of chromosomal abnormalities and cell cycle dysregulation .

- Biodecontamination Methods : Investigations into biological decontamination methods for reducing AFM1 levels in milk have shown promise. Techniques such as microbial degradation are being explored to mitigate the risks associated with this mycotoxin .

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting Aflatoxin M1 in milk, and how do they compare in sensitivity and practicality?

- Answer: The most widely used methods include HPLC with fluorescence detection (HPLC-FLD) and enzyme-linked immunosorbent assay (ELISA) . HPLC-FLD offers high sensitivity (detection limits as low as 0.005 µg/kg) and specificity, making it suitable for regulatory compliance testing. ELISA is faster and more cost-effective, with a typical detection limit of 0.01 µg/kg, but requires antibody specificity validation. Strip tests (immunoassays) provide rapid on-site screening, though their cut-off values (~37.7 ng/kg) may lack precision compared to HPLC .

Q. How does this compound form in milk, and what factors influence its contamination levels?

- Answer: AFM1 is a hydroxylated metabolite of Aflatoxin B1 (AFB1), produced when dairy cattle consume feed contaminated with AFB1. Contamination levels depend on:

- AFB1 intake : Higher AFB1 concentrations in feed correlate with elevated AFM1 in milk.

- Metabolic factors : Lactation stage, cow health, and detoxification efficiency.

- Environmental conditions : Temperature and humidity during feed storage. Mitigation requires monitoring feed quality and implementing detoxification strategies .

Q. What are the global regulatory limits for AFM1 in milk, and how do they impact research design?

- Answer: The EU enforces the strictest limit (0.05 µg/kg for raw milk; 0.025 µg/kg for infant formula), while the US allows 0.5 µg/kg. Researchers must align method validation (e.g., detection limits, precision) with regional regulations. For example, methods targeting EU compliance require lower detection thresholds and higher reproducibility (RSD <15%) compared to US-focused studies .

Advanced Research Questions

Q. What are the key validation parameters for AFM1 detection methods, and how can inter-laboratory variability be minimized?

- Answer: Critical validation parameters include:

- False-negative/false-positive rates : <15% for ELISA at 50 ng/kg .

- Intermediate precision : RSD <32% for immunoassays .

- Cut-off values : Determined via proficiency testing (e.g., FAPAS® schemes using z-scores for outlier detection) .

Inter-laboratory variability is reduced through standardized protocols (e.g., AOAC Official Method 2000.08) and participation in proficiency testing programs .

Q. How can aptamer-based technologies improve AFM1 detection, and what are their current limitations?

- Answer: Aptamers (synthetic DNA/RNA ligands) offer high specificity (dissociation constants as low as 35 nM for AFM1) and adaptability for portable biosensors. For example, aptamer-coated gold nanoparticles enable colorimetric detection at 250–500 nM AFM1. However, challenges include:

- Matrix effects : Milk components may interfere with aptamer binding.

- Scalability : Limited real-world validation compared to ELISA/HPLC.

Future research should optimize aptamer stability in complex matrices .

Q. What are the challenges in compiling global AFM1 occurrence data, and how can meta-analyses address conflicting findings?

- Answer: Challenges include:

- Data heterogeneity : Variability in reporting formats (e.g., mean vs. maximum levels, % exceeding limits).

- Geographical biases : Underrepresentation of data from low-income regions.

Meta-analyses should standardize data extraction (e.g., using Cochrane protocols) and apply weighted averages to account for sample size and detection method variability. Tools like systematic reviews with PRISMA guidelines improve comparability .

Q. How do carcinogenicity assessments of AFM1 inform risk assessment models, and what gaps remain in human exposure data?

- Answer: The IARC classifies AFM1 as a Group 2B carcinogen ("possibly carcinogenic to humans") based on rodent liver tumor data. Risk models extrapolate animal dose-response data, assuming no safe threshold. Key gaps include:

- Biomonitoring in humans : Limited epidemiological studies linking AFM1 intake to hepatic cancer.

- Synergistic effects : Interactions with hepatitis B virus (HBV) or other mycotoxins.

Cohort studies with biomarker validation (e.g., AFM1-DNA adducts) are needed .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing AFM1 proficiency testing data?

-

Answer: Use consensus-based assigned values (xa) derived from participant results, excluding outliers (e.g., reporting errors). Calculate z-scores using the formula:

where is the standard deviation for proficiency. Proficiency testing schemes (e.g., FAPAS®) recommend σp = 25% of the regulatory limit to ensure fitness for purpose .

Q. How can HPLC-FLD methods be optimized for low-concentration AFM1 detection in human breast milk?

- Answer: Optimization steps include:

Q. Tables for Key Data

Table 1: Comparison of AFM1 Detection Methods

Table 2: Global Regulatory Limits for AFM1 in Milk

| Region | Raw Milk Limit (µg/kg) | Infant Formula Limit (µg/kg) |

|---|---|---|

| EU | 0.05 | 0.025 |

| US | 0.5 | 0.5 |

| Codex Alimentarius | 0.5 | 0.5 |

| Source: |

Properties

IUPAC Name |

(3R,7R)-3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h4-6,16,20H,2-3H2,1H3/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBWDEQAUQTVKK-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

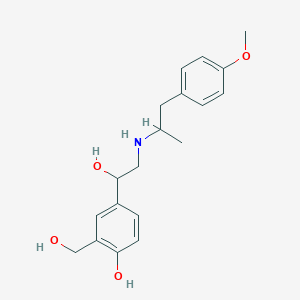

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(C=CO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891797 | |

| Record name | Aflatoxin M1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aflatoxin M1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6795-23-9 | |

| Record name | Aflatoxin M1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6795-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aflatoxin M1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006795239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aflatoxin M1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6aR-cis)-2,3,6a,9a-tetrahydro-9a-hydroxy-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFLATOXIN M1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3020O28I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aflatoxin M1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

299 °C | |

| Record name | Aflatoxin M1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.